Disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
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Overview
Description
Disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and phosphate groups, making it a subject of interest in both synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the oxolan-2-yl intermediate, followed by the introduction of the dioxopyrimidin-1-yl group. The final steps involve the phosphorylation reactions to introduce the phosphate groups under controlled conditions, often using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the compound in its desired form and purity.
Chemical Reactions Analysis
Types of Reactions
Disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, particularly the phosphate groups.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like water, ethanol, or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphate derivatives, while substitution reactions can produce a variety of substituted phosphates.
Scientific Research Applications
Disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphorylation reactions.
Biology: Investigated for its role in cellular processes involving phosphate metabolism and signal transduction.
Medicine: Explored for potential therapeutic applications, particularly in drug delivery systems and as a component of pharmaceutical formulations.
Industry: Utilized in the production of specialized chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphate groups play a crucial role in binding to these targets, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of specific enzymes involved in phosphate metabolism, thereby modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
Disodium adenosine triphosphate (ATP): Similar in having multiple phosphate groups but differs in its biological role as an energy carrier.
Disodium uridine diphosphate (UDP): Shares structural similarities but is involved in different biochemical pathways, particularly in carbohydrate metabolism.
Uniqueness
Disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H13N2Na2O15P3 |
---|---|
Molecular Weight |
528.10 g/mol |
IUPAC Name |
disodium;[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2 |
InChI Key |
JFXKPFPIFSFLOU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
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